Avermectin B1a Monosaccharide: A Technical Whitepaper on its Discovery, Origin, and Synthesis
Avermectin B1a Monosaccharide: A Technical Whitepaper on its Discovery, Origin, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avermectin (B7782182) B1a, a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis, is a cornerstone of antiparasitic therapy in veterinary and human medicine, as well as in agriculture.[1][2][3] Its monosaccharide derivative, while not a direct natural product, is a significant compound for understanding structure-activity relationships and for potential derivatization. This technical guide provides an in-depth exploration of the discovery and origin of the parent Avermectin B1a and the subsequent generation and biological activity of its monosaccharide form. Detailed experimental protocols for fermentation, isolation, and chemical modification are provided, alongside quantitative data and visual representations of key pathways and workflows.
Discovery and Origin of Avermectin B1a
The discovery of the avermectins is a landmark in parasitology. In the 1970s, a team at the Kitasato Institute in Japan, led by Satoshi Ōmura, isolated a novel strain of Streptomyces from a soil sample collected in Kawana, Ito City, Shizuoka Prefecture, Japan.[4] This actinomycete was later identified as Streptomyces avermitilis.[4]
The fermentation broth of this microorganism exhibited potent anthelmintic activity. In a collaborative effort with Merck Sharp and Dohme Research Laboratories, the active components were isolated and characterized.[5] This led to the identification of a family of eight closely related 16-membered macrocyclic lactones, the avermectins.[3] Among these, Avermectin B1a was identified as having the highest insecticidal activity.[3]
Avermectin B1a monosaccharide is not a primary metabolite isolated from the fermentation of S. avermitilis. Instead, it is a derivative produced by the selective acid-catalyzed hydrolysis of the terminal L-oleandrose sugar from the disaccharide chain of Avermectin B1a.[6][7] Studies involving the feeding of 14C-labeled avermectin compounds, including their monosaccharides, to S. avermitilis have been conducted to elucidate the biosynthetic pathway, indicating that the monosaccharide can be an intermediate in metabolic studies.[8]
Biosynthesis of Avermectin B1a
Avermectin B1a is a complex polyketide-derived secondary metabolite. Its biosynthesis is orchestrated by a large gene cluster in Streptomyces avermitilis. The process can be broadly divided into three main stages:
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Polyketide Chain Assembly: The macrocyclic lactone backbone is synthesized by a type I polyketide synthase (PKS) complex. The starter unit for the "a" series of avermectins, including B1a, is 2-methylbutyryl-CoA.[9]
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Post-PKS Modifications: Following the formation of the polyketide chain, a series of enzymatic modifications occur, including cyclization and oxidation, to form the avermectin aglycone.
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Glycosylation: The avermectin aglycone is then glycosylated with a disaccharide of L-oleandrose. This sugar moiety is crucial for the full biological activity of the molecule.
Quantitative Data: Biological Activity
Avermectin B1a exerts its potent anthelmintic and insecticidal effects by modulating glutamate-gated chloride channels in invertebrates, leading to paralysis and death.[2] The monosaccharide derivative, however, exhibits a different biological profile. It is a potent inhibitor of nematode larval development but is devoid of the paralytic activity characteristic of the parent compound.[6]
| Compound | Assay | Organism/System | Value | Reference |
| Avermectin B1a | Inhibition of [3H]AVM B1a binding | Rat cerebellar neurons | IC50 = 120 nM | [10] |
| Avermectin B1a Monosaccharide | Lethality | Caenorhabditis elegans | MAC = 0.1 µM | [11][12][13] |
MAC: Minimum Active Concentration
Experimental Protocols
Fermentation of Streptomyces avermitilis for Avermectin Production
This protocol is a representative method for the production of avermectins. Optimization of media components and fermentation parameters is often required for specific strains.
-
Inoculum Preparation:
-
Prepare a seed medium (e.g., containing soluble starch, yeast extract, peptone, and mineral salts).
-
Inoculate the seed medium with a spore suspension or a vegetative mycelial stock of S. avermitilis.
-
Incubate at 28-30°C with shaking (e.g., 200-250 rpm) for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., containing glucose, peptone, yeast extract, and mineral salts). The composition of the production medium can significantly influence the yield of avermectins.[14]
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 28-30°C with agitation and aeration for 7-14 days. Monitor pH, dissolved oxygen, and substrate consumption.
-
Isolation and Purification of Avermectin B1a
-
Extraction:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Extract the mycelial cake with an organic solvent such as acetone or methanol.
-
Concentrate the solvent extract under reduced pressure to obtain a crude oily residue.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel or a reverse-phase resin.
-
Elute with a suitable solvent gradient (e.g., hexane-ethyl acetate (B1210297) or methanol-water).
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing Avermectin B1a and concentrate.
-
For high purity, perform preparative HPLC using a C18 column.
-
Synthesis of Avermectin B1a Monosaccharide
This protocol describes the selective hydrolysis of the terminal oleandrose (B1235672) unit.
-
Reaction Setup:
-
Dissolve purified Avermectin B1a in a suitable solvent mixture, such as aqueous tetrahydrofuran.
-
Add a catalytic amount of a strong acid, for example, 1% (v/v) concentrated sulfuric acid.[15] The reaction is sensitive to acid concentration and temperature, which should be carefully controlled to avoid complete hydrolysis to the aglycone.[7]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or HPLC to observe the disappearance of the starting material and the appearance of the monosaccharide product.
-
-
Workup and Purification:
-
Once the reaction is complete, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the Avermectin B1a monosaccharide.
-
Structure Elucidation
The structures of Avermectin B1a and its monosaccharide are confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to elucidate the detailed chemical structure and stereochemistry.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Avermectin B1a is through its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This binding potentiates the opening of the channels, leading to an influx of chloride ions. The resulting hyperpolarization of the cell membrane disrupts nerve signal transmission, causing paralysis and eventual death of the parasite.
The disaccharide moiety of Avermectin B1a is crucial for this high-affinity binding and potent paralytic activity. The loss of the terminal oleandrose to form the monosaccharide significantly reduces this activity, suggesting a critical role of the complete sugar chain in the interaction with the target receptor.
Conclusion
Avermectin B1a, a remarkable discovery from soil microbiology, continues to be a vital tool in combating parasitic diseases. Its monosaccharide derivative, obtained through controlled chemical hydrolysis, serves as an important probe for understanding the structural requirements for its biological activity. The detailed methodologies and data presented in this whitepaper provide a comprehensive resource for researchers in natural product chemistry, drug discovery, and parasitology, facilitating further investigation and development in this critical area of therapeutic science.
References
- 1. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Streptomyces avermitilis - Wikipedia [en.wikipedia.org]
- 5. Total synthesis of avermectin B1a revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Studies on the biosynthesis of avermectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Avermectin B1a monosaccharide - Antiparasitics - CAT N°: 26690 [bertin-bioreagent.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Avermectin B1a monosaccharide | 71831-09-9 [chemicalbook.com]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
